molecular formula C11H15ClO B1581259 2-Chloro-4-(tert-pentyl)phenol CAS No. 5323-65-9

2-Chloro-4-(tert-pentyl)phenol

Cat. No.: B1581259
CAS No.: 5323-65-9
M. Wt: 198.69 g/mol
InChI Key: UKTIQCCWPKUZKD-UHFFFAOYSA-N
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Description

2-Chloro-4-(tert-pentyl)phenol is an organic compound with the molecular formula C11H15ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the second position and a tert-pentyl group at the fourth position on the phenol ring. This compound is known for its antimicrobial properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(tert-pentyl)phenol typically involves the chlorination of 4-(tert-pentyl)phenol. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions to ensure selective chlorination at the second position.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reactants. The process involves continuous monitoring and control to achieve high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or chlorinated quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of phenol derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

2-Chloro-4-(tert-pentyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects due to its antimicrobial activity.

    Industry: Utilized in the formulation of preservatives and biocides for industrial applications.

Mechanism of Action

The antimicrobial activity of 2-Chloro-4-(tert-pentyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The presence of the chlorine atom enhances its reactivity and effectiveness against a broad spectrum of microorganisms.

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(tert-pentyl)phenol
  • 2-Bromo-6-nitro-4-(trifluoromethyl)aniline
  • 2-tert-Butyl-4-methylphenol

Comparison: 2-Chloro-4-(tert-pentyl)phenol is unique due to the specific positioning of the chlorine and tert-pentyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

2-chloro-4-(2-methylbutan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIQCCWPKUZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967781
Record name 2-Chloro-4-(2-methylbutan-2-yl)phenol
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Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5323-65-9, 73090-69-4
Record name Phenol, 2-chloro-4-(1,1-dimethylpropyl)-
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Record name Chloro-4-tert-amylphenol
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Record name 5323-65-9
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Record name 2-Chloro-4-(2-methylbutan-2-yl)phenol
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Record name 2-chloro-4-(2-methylbutan-2-yl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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